An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-1-amine: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-1-amine: Structure, Synthesis, and Potential Applications
Introduction: The Promise of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a compelling isostere, leading to its exploration in various therapeutic areas, including the development of anti-inflammatory and anti-cancer agents.[1][2] This scaffold serves as a cornerstone in fragment-based drug discovery (FBDD), offering multiple vectors for chemical elaboration to enhance binding affinity and selectivity for biological targets.[3]
While the parent 1H-pyrazolo[3,4-c]pyridine and its derivatives substituted at the carbon and N-2 positions have been the subject of considerable research, the specific analogue, 1H-Pyrazolo[3,4-c]pyridin-1-amine , remains a novel and largely unexplored entity in the scientific literature. This guide, therefore, aims to provide a comprehensive technical overview of this specific compound, including its chemical structure and IUPAC nomenclature. Recognizing the absence of documented synthetic procedures, we present a scientifically grounded, proposed synthetic pathway for its preparation, drawing upon established principles of heterocyclic chemistry. Furthermore, we will delve into the prospective applications of this molecule, postulating its potential utility based on the known biological activities of related aminopyrazolopyridines. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in pioneering the exploration of this promising, yet uncharted, chemical space.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.
IUPAC Name
The formal IUPAC name for the title compound is 1H-Pyrazolo[3,4-c]pyridin-1-amine .
Chemical Structure
The chemical structure of 1H-Pyrazolo[3,4-c]pyridin-1-amine is depicted below. It consists of a fused pyrazole and pyridine ring system, with an amine group substituted at the N-1 position of the pyrazole ring.
Caption: Chemical structure of 1H-Pyrazolo[3,4-c]pyridin-1-amine.
Physicochemical Properties (Predicted)
To facilitate in-silico screening and experimental design, the following table summarizes the predicted physicochemical properties of 1H-Pyrazolo[3,4-c]pyridin-1-amine. These values are computationally derived and await experimental verification.
| Property | Value |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 134.059246 g/mol |
| Topological Polar Surface Area | 67.9 Ų |
Proposed Synthetic Pathway and Experimental Protocol
Given the novelty of 1H-Pyrazolo[3,4-c]pyridin-1-amine, a validated synthetic procedure is not available. However, a plausible and efficient route can be devised based on established methodologies for the N-amination of N-heterocyclic compounds. The proposed synthesis involves a two-step process: first, the synthesis of the 1H-pyrazolo[3,4-c]pyridine precursor, followed by its direct electrophilic amination.
Step 1: Synthesis of the 1H-Pyrazolo[3,4-c]pyridine Precursor
The synthesis of the parent 1H-pyrazolo[3,4-c]pyridine scaffold is well-documented and can be achieved through various routes. One efficient method involves the nitrosation of 3-acetamido-4-methylpyridine, followed by rearrangement and cyclization.[4]
Step 2: Proposed N-Amination of 1H-Pyrazolo[3,4-c]pyridine
The introduction of an amino group at the N-1 position can be achieved through electrophilic amination. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and chloramine are known to effect the N-amination of various nitrogen-containing heterocycles, including pyridines and indazoles.[5][6] The choice of reagent and reaction conditions is crucial for achieving regioselectivity, as the pyrazolo[3,4-c]pyridine scaffold possesses two nitrogen atoms in the pyrazole ring (N-1 and N-2) that are susceptible to electrophilic attack.
Drawing parallels with the chemistry of indazoles, where N-1 is generally the more thermodynamically stable position for substitution, a carefully controlled electrophilic amination is expected to favor the formation of the N-1 amino product.[7]
Caption: Proposed synthetic workflow for 1H-Pyrazolo[3,4-c]pyridin-1-amine.
Experimental Protocol: N-Amination of 1H-Pyrazolo[3,4-c]pyridine
Materials:
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1H-Pyrazolo[3,4-c]pyridine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1H-pyrazolo[3,4-c]pyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add hydroxylamine-O-sulfonic acid (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1H-Pyrazolo[3,4-c]pyridin-1-amine.
Self-Validation through Characterization:
The identity and purity of the synthesized 1H-Pyrazolo[3,4-c]pyridin-1-amine must be rigorously confirmed through a suite of analytical techniques:
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and pyrazole rings, as well as a broad singlet corresponding to the -NH₂ protons, which would disappear upon D₂O exchange.
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¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the carbon atoms in the heterocyclic framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the compound by providing an accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.
Potential Applications and Scientific Significance
The introduction of an amino group at the N-1 position of the 1H-pyrazolo[3,4-c]pyridine scaffold opens up new avenues for its application in drug discovery and chemical biology.
-
Novel Vector for Library Synthesis: The N-1 amino group provides a new, reactive handle for further chemical modifications. This allows for the generation of diverse chemical libraries for high-throughput screening against a wide range of biological targets.
-
Kinase Inhibitors: The pyrazolopyridine scaffold is a known "privileged structure" in kinase inhibitor design. The N-1 amino group can potentially engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibitors.
-
G-Protein Coupled Receptor (GPCR) Modulators: Derivatives of 1H-pyrazolo[3,4-c]pyridine have been identified as potent agonists for GPR119, a GPCR involved in the regulation of glucose homeostasis, making it a target for the treatment of type 2 diabetes.[8] The N-1 amino analogue could serve as a novel starting point for the design of new GPR119 modulators.
-
Probes for Chemical Biology: The N-1 amino group can be readily functionalized with fluorescent tags, biotin, or other reporter molecules, enabling the development of chemical probes to study the biological roles of its target proteins.
Conclusion
While 1H-Pyrazolo[3,4-c]pyridin-1-amine remains an uncharacterized molecule, its potential as a valuable building block in medicinal chemistry is significant. This guide has provided a comprehensive overview of its structure and nomenclature, a plausible and detailed synthetic protocol grounded in established chemical principles, and a forward-looking perspective on its potential applications. It is our hope that this document will serve as a catalyst for further research into this and other novel aminopyrazolopyridines, ultimately unlocking new therapeutic possibilities.
References
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35189–35194. [Link]
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Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35189-35194. [Link]
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